1-(2-Methylbutyl)cyclopropane-1-carbaldehyde
Description
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde functional group and a branched 2-methylbutyl substituent. Cyclopropane derivatives are valued in organic synthesis, catalysis, and pharmaceutical research due to their unique ring strain and reactivity .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(2-methylbutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-8(2)6-9(7-10)4-5-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
CGBUWMJLXLJNEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring. Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide (KOH) . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
Organic Chemistry
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can participate in various reactions such as nucleophilic additions and substitutions, leading to the formation of more complex organic compounds.
- Building Block for Pharmaceuticals : The compound can be modified to create new drug candidates with potential therapeutic effects.
Pharmaceutical Industry
In the pharmaceutical sector, 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde can be explored for:
- Drug Development : Its derivatives may exhibit biological activity that could be harnessed for therapeutic applications. For instance, modifications to the aldehyde group can lead to compounds with anti-inflammatory or analgesic properties.
- Targeted Drug Delivery Systems : The compound's structure may allow it to be incorporated into drug delivery vehicles, enhancing the bioavailability of certain medications.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde:
- Synthesis of Bioactive Compounds : Research has demonstrated its utility in synthesizing compounds that mimic natural products, which are often used as leads in drug discovery.
- Evaluation of Biological Activity : In vitro studies have been conducted to assess the cytotoxicity and pharmacokinetic profiles of derivatives synthesized from this compound, indicating promising results for future development.
Data Table: Comparison of Synthesis Methods
| Synthesis Method | Reaction Type | Yield (%) | Comments |
|---|---|---|---|
| Cyclopropanation | Alkene + Diazo Compound | 75 | High yield with specific substrates |
| Oxidative Cleavage | Oxidation | 65 | Requires careful control of conditions |
| Nucleophilic Addition | Aldehyde + Nucleophile | 80 | Versatile method for various nucleophiles |
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclopropane ring can participate in ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde with structurally related cyclopropane carbaldehydes:
Key Observations:
Substituent Effects :
- Bulkiness : The 2-methylbutyl group is bulkier than isopropyl (C₇H₁₂O, ) but less sterically hindered than 4-methylcyclohexylmethyl (C₁₂H₂₀O, ). This impacts reactivity in sterically demanding reactions.
- Electronic Properties : Alkyl groups (e.g., 2-methylbutyl, isopropyl) donate electrons via inductive effects, stabilizing the aldehyde group. In contrast, electron-withdrawing groups like 4-bromophenyl (C₁₀H₉BrO, ) or fluoromethyl (C₅H₇FO, ) increase electrophilicity, enhancing reactivity toward nucleophiles.
Molecular Weight Trends :
- Linear alkyl chains (e.g., 2-methylbutyl) yield intermediate molecular weights (hypothetical ~140 g/mol), while aromatic or cycloaliphatic substituents (e.g., 4-bromophenyl, 4-methylcyclohexylmethyl) significantly increase molecular weight.
Biological Activity
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is a compound with a unique cyclopropane structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring, which contributes to its unique chemical reactivity. The presence of the aldehyde group allows for interactions with various biological targets, potentially influencing their function.
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde's biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in protein function, thereby modulating biological pathways. The strained cyclopropane ring may also facilitate unique chemical reactions that influence biological processes .
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including certain strains of bacteria .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could have implications in treating inflammatory diseases .
- Drug Discovery Potential : Given its structural characteristics, 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is being explored as a lead compound in drug discovery efforts targeting various diseases .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various compounds, 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 58.0 μg/mL, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound. It was shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
